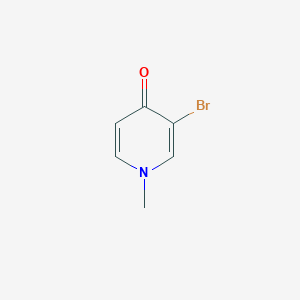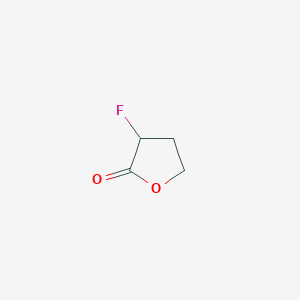
1-azido-2-fluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-fluoro-4-iodobenzene is an organic compound that features a benzene ring substituted with azido, fluoro, and iodo groups
Preparation Methods
The synthesis of 1-azido-2-fluoro-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Azidation: The substitution of a hydrogen atom with an azido group.
For example, 4-bromo-2-fluoro-1-iodobenzene can be used as a starting material. The azidation step can be carried out using sodium azide in the presence of a suitable solvent and catalyst.
Chemical Reactions Analysis
1-Azido-2-fluoro-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Coupling Reactions: The iodo group can be involved in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings.
Reduction Reactions: The azido group can be reduced to an amine under suitable conditions.
Common reagents used in these reactions include palladium catalysts, sodium azide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-fluoro-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 1-azido-2-fluoro-4-iodobenzene in chemical reactions involves the reactivity of its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions, forming triazoles.
Iodo Group: The iodo group can participate in oxidative addition reactions, facilitating cross-coupling processes.
These reactions often involve the formation of reactive intermediates, such as radicals or metal complexes, which then proceed to form the final products.
Comparison with Similar Compounds
1-Azido-2-fluoro-4-iodobenzene can be compared to other halogenated and azido-substituted benzenes:
1-Fluoro-4-iodobenzene: Lacks the azido group, making it less reactive in certain nucleophilic substitution reactions.
4-Azido-2-fluorobenzene: Lacks the iodo group, limiting its use in cross-coupling reactions.
The presence of both azido and iodo groups in this compound makes it uniquely versatile for a wide range of chemical transformations.
Properties
CAS No. |
945559-14-8 |
|---|---|
Molecular Formula |
C6H3FIN3 |
Molecular Weight |
263 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




